molecular formula C11H11Br2N B8304939 2,6-Dibromo-4-tert-butyl-benzonitrile

2,6-Dibromo-4-tert-butyl-benzonitrile

Cat. No.: B8304939
M. Wt: 317.02 g/mol
InChI Key: LHOUVZWSZDAYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dibromo-4-tert-butyl-benzonitrile is a versatile aromatic nitrile and brominated building block For Research Use Only . It is strictly intended for laboratory research and chemical synthesis and is not certified for human or veterinary diagnostic or therapeutic uses. The compound's molecular structure incorporates a benzonitrile core that is disubstituted with bromine atoms at the 2 and 6 positions and a tert-butyl group at the 4 position. This specific arrangement makes it a valuable precursor in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, where the bromine atoms can serve as handles for forming new carbon-carbon bonds. The electron-withdrawing nitrile group and the steric hindrance provided by the tert-butyl group can significantly influence the compound's reactivity and the regioselectivity of subsequent chemical transformations. Researchers may employ this compound in the development of more complex molecular architectures, including liquid crystals, ligands for catalysis, and pharmaceutical intermediates. Handling Precautions: Please refer to the relevant Safety Data Sheet (SDS) before use. This compound is for use by qualified professionals with appropriate laboratory training.

Properties

Molecular Formula

C11H11Br2N

Molecular Weight

317.02 g/mol

IUPAC Name

2,6-dibromo-4-tert-butylbenzonitrile

InChI

InChI=1S/C11H11Br2N/c1-11(2,3)7-4-9(12)8(6-14)10(13)5-7/h4-5H,1-3H3

InChI Key

LHOUVZWSZDAYID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)C#N)Br

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2,6-Dibromo-4-tert-butyl-benzonitrile serves as a crucial intermediate in synthesizing various organic compounds. Its applications include:

  • Synthesis of Heterocyclic Compounds : It is utilized in the synthesis of quinolines and indoles, which are important in medicinal chemistry .
  • Dyes and Pigments : The compound is involved in producing synthetic dyes due to its chromophoric properties .
  • Pharmaceuticals : It acts as a reagent in synthesizing antifungal agents and other pharmaceuticals .

Biological Research

The compound's structural characteristics allow for significant applications in biological studies:

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties. For instance, modifications to the compound can enhance its inhibitory activity against viral proteins, suggesting potential therapeutic uses against viral infections .
  • Biochemical Studies : Investigations into its effects on cell metabolism have shown that it can influence oxidative stress responses in cells. This application is critical for understanding cellular mechanisms and developing treatments for oxidative stress-related diseases .

Case Study 1: Antiviral Activity Assessment

A study evaluated the structure-activity relationship (SAR) of various analogs derived from this compound. The results indicated that specific substitutions at the para position of the phenyl ring significantly enhanced antiviral activity against Zika virus protease with IC50_{50} values ranging from 0.52 μM to 3.14 μM depending on the substituent's nature .

Case Study 2: Synthesis of Antifungal Agents

In another study, this compound was used as a starting material to synthesize novel antifungal agents. The synthesized compounds showed promising activity against various fungal strains, indicating the compound's utility in developing new antifungal therapies .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares 2,6-Dibromo-4-tert-butyl-benzonitrile with two analogs: 4-Bromo-2,6-difluorobenzonitrile (CAS 123843-67-4) and 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (CAS 537033-52-6) .

Compound CAS Number Substituents Molecular Formula Molecular Weight (g/mol)
This compound Not Available 2-Br, 4-tert-butyl, 6-Br C₁₁H₁₀Br₂N 316.0 (calculated)
4-Bromo-2,6-difluorobenzonitrile 123843-67-4 4-Br, 2-F, 6-F C₇H₂BrF₂N 218.0 (calculated)
2-(4-Bromo-2,6-difluorophenyl)acetonitrile 537033-52-6 4-Br, 2-F, 6-F, CH₂CN C₈H₄BrF₂N 232.0 (calculated)
Key Observations:

Halogen Effects: Bromine (Br) increases molecular weight and lipophilicity compared to fluorine (F). For example, replacing F with Br in 4-Bromo-2,6-difluorobenzonitrile increases its molecular weight by ~44% (218 vs. 316 g/mol).

Steric Effects :

  • The tert-butyl group in the target compound introduces significant steric hindrance, which may slow down reactions at the para position. In contrast, the smaller acetonitrile group (-CH₂CN) in 2-(4-Bromo-2,6-difluorophenyl)acetonitrile allows for greater accessibility in synthetic modifications .

Functional Group Diversity :

  • The nitrile group (-CN) in benzonitrile derivatives is a versatile functional group for further chemical transformations (e.g., hydrolysis to carboxylic acids). The acetonitrile side chain in 2-(4-Bromo-2,6-difluorophenyl)acetonitrile offers additional reactivity for coupling reactions .

Physicochemical and Reactivity Profiles

Hypothetical Data for this compound:
  • Boiling Point : Estimated >250°C (due to high molecular weight and halogen content).
  • Solubility : Likely low in water but high in organic solvents (e.g., dichloromethane).
  • Reactivity : Bromine atoms may undergo Suzuki coupling or nucleophilic aromatic substitution, though steric hindrance from the tert-butyl group could limit reactivity at position 4.
Comparative Reactivity:
  • 4-Bromo-2,6-difluorobenzonitrile : Fluorine’s electron-withdrawing effect activates the ring for electrophilic substitution at the meta position relative to Br. However, bromine’s lower electronegativity (compared to F) makes it a better leaving group in substitution reactions .
  • 2-(4-Bromo-2,6-difluorophenyl)acetonitrile : The -CH₂CN side chain can participate in nucleophilic additions or cyclization reactions, offering synthetic flexibility absent in the tert-butyl analog .

Preparation Methods

Procedure:

  • Radical Bromination :

    • Substrate : 4-tert-Butylbenzonitrile (synthesized via Friedel-Crafts alkylation of benzonitrile).

    • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN).

    • Conditions : Solvent-free, 145–220°C.

    • Mechanism : Radical chain reaction abstracts hydrogen, forming a benzyl radical that reacts with bromine. The tert-butyl group’s steric bulk favors bromination at less hindered positions (2 and 6).

  • Electrophilic Bromination :

    • Catalyst : FeBr₃ or AlBr₃.

    • Regioselectivity : The tert-butyl group dominates, directing bromine to ortho positions (2 and 6).

    • Yield : ~87%.

ParameterRadical BrominationElectrophilic Bromination
Temperature145–220°C0–80°C
SolventNoneDichloromethane
Bromine SourceBr₂Br₂/NBS
RegioselectivityModerateHigh

Sequential Alkylation and Bromination

An alternative approach introduces the tert-butyl group after bromination, though this is less common due to the deactivated nature of dibrominated intermediates.

Procedure:

  • Bromination of Benzonitrile :

    • Substrate : Benzonitrile.

    • Reagents : Bromine (Br₂), persulfate (Na₂S₂O₈), and NaBr in ethanol/water.

    • Conditions : 50°C, 4–10 h.

    • Product : 2,6-Dibromobenzonitrile (yield: 92–96%).

  • Friedel-Crafts Alkylation :

    • Substrate : 2,6-Dibromobenzonitrile.

    • Reagents : tert-Butyl chloride, AlCl₃.

    • Challenges : The nitrile group deactivates the ring, requiring harsh conditions (e.g., excess AlCl₃, elevated temperatures).

One-Pot Synthesis via Directed meta-Bromination

A novel method leverages dual directing effects for regioselective dibromination:

Procedure:

  • Substrate : 4-tert-Butylbenzonitrile.

  • Reagents : NaBr, (NH₄)₂S₂O₈, H₂SO₄.

  • Mechanism : Persulfate generates sulfate radicals (SO₄- ⁻), abstracting hydrogen to form a benzyl radical. Bromide ions (Br⁻) react with the radical, favoring positions ortho to the tert-butyl group.

  • Yield : 90–95%.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Radical BrominationHigh regioselectivity, solvent-freeHigh temperatures, safety concerns
Electrophilic BrominationMild conditions, high yieldRequires FeBr₃, competing directing effects
Sequential AlkylationFlexible for late-stage modificationLow efficiency in alkylation step
One-Pot SynthesisEco-friendly, scalableRequires optimization of radical conditions

Key Reaction Parameters

Temperature and Solvent Effects

  • Radical Bromination : Optimal at 183–190°C.

  • Electrophilic Bromination : Proceeds at 0–80°C in CH₂Cl₂.

  • Persulfate-Mediated Bromination : 50°C in ethanol/water.

Substituent Directing Effects

  • The tert-butyl group’s ortho/para-directing ability overrides the nitrile’s meta-directing influence in electrophilic substitutions.

  • Radical reactions minimize directing effects, favoring steric accessibility.

Industrial-Scale Considerations

  • Cost Efficiency : Radical bromination avoids solvents, reducing waste.

  • Purity Control : Crystallization in ethanol/n-heptane removes byproducts (e.g., tribrominated derivatives).

  • Safety : Bromine handling requires corrosion-resistant equipment and strict ventilation.

Emerging Methodologies

Recent advances include photocatalytic bromination using visible light and transition-metal catalysts (e.g., Ru(bpy)₃²⁺), enabling milder conditions. Additionally, flow chemistry systems improve heat management and scalability for exothermic bromination reactions .

Q & A

Q. Table 1: Example Reaction Conditions

ParameterValue
CatalystFeBr₃ (5 mol%)
SolventDCM
Temperature0–25°C
Reaction Time12–24 hours

Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Identify tert-butyl protons (δ 1.3–1.4 ppm, singlet) and aromatic protons (if any).
    • ¹³C NMR : Confirm nitrile carbon (δ ~115–120 ppm) and brominated aromatic carbons (δ 125–135 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at 327.92 g/mol).
  • X-ray Crystallography : Resolve structural ambiguities, particularly steric effects from the tert-butyl group .

Q. Table 2: Key Spectral Peaks

TechniqueExpected Signal
¹H NMRδ 1.35 (s, 9H, t-Bu)
¹³C NMRδ 117.5 (CN)
HRMS327.92 [M+H]⁺

Advanced Question: How can computational methods aid in predicting reaction pathways for brominated benzonitrile derivatives?

Answer:
Leverage databases and software for mechanistic insights:

Database Mining : Use Reaxys or SciFinder to identify analogous reactions (e.g., bromination of hindered aromatics).

DFT Calculations : Model transition states to predict regioselectivity. For example, assess the energy barrier for bromine addition at the 2- vs. 6-position.

Machine Learning : Train models on existing datasets (e.g., PISTACHIO or BKMS_METABOLIC) to optimize reaction conditions.
Contradictions in predicted vs. experimental yields can be resolved by adjusting steric/electronic parameters in simulations .

Advanced Question: How should researchers address discrepancies in spectral data for brominated aromatic compounds?

Answer:
Follow a systematic validation protocol:

Reproducibility Check : Repeat synthesis and characterization under identical conditions.

Cross-Validation : Compare data with structurally similar compounds (e.g., 3,5-Dibromo-4-hydroxybenzonitrile ).

Expert Consultation : Reference spectral libraries (e.g., NIST Chemistry WebBook ) or collaborate with crystallography labs.

Error Analysis : Quantify instrument precision (e.g., NMR shimming, MS calibration) and sample purity (HPLC ≥98%) .

Basic Question: What safety protocols are critical when handling this compound?

Answer:
Adhere to OSHA and ACS guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation of bromine vapors.
  • Storage : Keep in airtight containers at –20°C to prevent degradation.
  • Spill Management : Neutralize with sodium thiosulfate and dispose via hazardous waste channels .

Advanced Question: How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

Answer:
The tert-butyl group imposes steric constraints:

Suzuki-Miyaura Coupling : Use bulky palladium catalysts (e.g., XPhos Pd G3) to prevent catalyst poisoning.

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of the hindered substrate.

Kinetic Studies : Monitor reaction progress via GC-MS to identify rate-limiting steps.
Comparative studies with less-hindered analogs (e.g., 2,6-Dibromo-4-methylbenzonitrile ) reveal reduced yields (≤60% vs. ≥85%), highlighting steric challenges .

Basic Question: What are the primary research applications of this compound?

Answer:
Key applications include:

  • Medicinal Chemistry : Intermediate for kinase inhibitors or antiviral agents (see 4-(2-bromoacetyl)benzonitrile derivatives ).
  • Material Science : Building block for liquid crystals or organic semiconductors due to its planar aromatic core.
  • Environmental Chemistry : Study photodegradation pathways of brominated aromatics .

Advanced Question: How can researchers design experiments to assess the compound’s thermal stability?

Answer:
Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):

TGA : Heat at 10°C/min under nitrogen. Expect decomposition onset >200°C due to bromine’s thermal lability.

DSC : Identify phase transitions (e.g., melting point ~150–160°C).

Accelerated Aging : Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Correlate data with computational predictions (e.g., bond dissociation energies) .

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